ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
Brand Name: Vulcanchem
CAS No.: 946333-63-7
VCID: VC11937358
InChI: InChI=1S/C22H21N3O5/c1-4-30-22(28)16-7-5-6-8-17(16)23-21(27)20-18(29-3)13-19(26)25(24-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,23,27)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4 g/mol

ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate

CAS No.: 946333-63-7

Cat. No.: VC11937358

Molecular Formula: C22H21N3O5

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate - 946333-63-7

Specification

CAS No. 946333-63-7
Molecular Formula C22H21N3O5
Molecular Weight 407.4 g/mol
IUPAC Name ethyl 2-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C22H21N3O5/c1-4-30-22(28)16-7-5-6-8-17(16)23-21(27)20-18(29-3)13-19(26)25(24-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,23,27)
Standard InChI Key KOHHREZZRQLBDL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C

Introduction

Chemical Synthesis and Structural Characterization

Synthesis Pathways

The synthesis of pyridazine derivatives generally involves condensation reactions between hydrazine derivatives and 1,4-dicarbonyl compounds. For this compound, key steps likely include:

  • Formation of the pyridazine core via cyclization of a hydrazine precursor with a diketone.

  • Introduction of substituents:

    • The 4-methoxy group may be added through nucleophilic substitution.

    • The 4-methylphenyl group is incorporated via Suzuki coupling or Friedel-Crafts alkylation.

  • Amide bond formation between the pyridazine-3-carbonyl chloride and ethyl 2-aminobenzoate.

A representative synthetic route is outlined below:

Hydrazine + 1,4-DiketonePyridazine CoreSubstituent AdditionFunctionalized PyridazineAmidationFinal Product\text{Hydrazine + 1,4-Diketone} \rightarrow \text{Pyridazine Core} \xrightarrow{\text{Substituent Addition}} \text{Functionalized Pyridazine} \xrightarrow{\text{Amidation}} \text{Final Product}

Reaction conditions (e.g., solvents like dimethylformamide, temperatures of 50–100°C) are critical for optimizing yield.

Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₁N₃O₅
Molecular Weight407.4 g/mol
IUPAC NameEthyl 2-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
logP3.48 (predictive)
Hydrogen Bond Acceptors8

Spectroscopic Features:

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C ether).

  • NMR: Distinct signals for the ethyl group (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet), aromatic protons (δ 6.5–8.1 ppm), and methoxy group (δ 3.8 ppm, singlet).

CompoundIC₅₀ (μM)Target Cell LineMechanismSource
Analog A (Pyridazinone)5.2HeLaApoptosis induction
Analog B (Methylphenyl)12.4MCF-7p38 Kinase inhibition
Ethyl 2-[...]benzoateN/AN/APredicted kinase modulation

The 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability and target binding.

Anti-Inflammatory and Analgesic Effects

Pyridazine derivatives are reported to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production linked to inflammation and pain . Structural analogs show:

  • IC₅₀ values of 0.5–2.0 μM in autotaxin inhibition assays.

  • Reduced edema in rodent models of inflammation .

Therapeutic Applications

Oncology

The compound’s potential to modulate kinase signaling pathways (e.g., p38 MAPK) positions it as a candidate for:

  • Breast and prostate cancer: Overexpression of autotaxin-LPA axis in these cancers .

  • Chemoresistance reversal: Pyridazines sensitize cells to cisplatin and doxorubicin .

Neurological Disorders

Autotaxin inhibitors are investigated for neuropathic pain and multiple sclerosis, with pyridazines showing blood-brain barrier permeability in preclinical models .

Comparative Analysis with Structural Analogs

ParameterEthyl 2-[...]BenzoateEthyl 4-(4-Ethoxybenzamido) AnalogMiretilan® (Clinical Drug)
Molecular Weight407.4 g/mol452.5 g/mol291.3 g/mol
logP3.484.121.85
Primary IndicationInvestigationalPre-cancerous lesionsHypertension
BioavailabilityModerate (predicted)LowHigh

Key Insight: The methoxy and methyl groups in this compound may balance solubility and target affinity better than bulkier substituents in analogs.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase libraries to identify primary targets.

  • Analog Synthesis: Explore substitutions at the pyridazine 3-position to enhance potency.

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